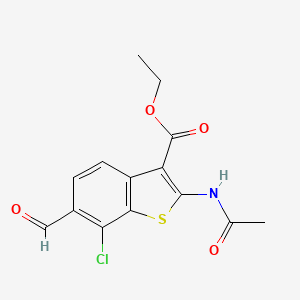

Ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate

CAS No.: 137987-74-7

Cat. No.: VC5647700

Molecular Formula: C14H12ClNO4S

Molecular Weight: 325.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137987-74-7 |

|---|---|

| Molecular Formula | C14H12ClNO4S |

| Molecular Weight | 325.76 |

| IUPAC Name | ethyl 2-acetamido-7-chloro-6-formyl-1-benzothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C14H12ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h4-6H,3H2,1-2H3,(H,16,18) |

| Standard InChI Key | QKJBAAIPKRRPCF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=O)NC(=O)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring condensed with a thiophene ring. Position-specific functionalization distinguishes this molecule:

-

2-Position: An acetylamino group (-NHCOCH₃) provides hydrogen-bonding capacity and modulates electronic effects.

-

3-Position: An ethyl carboxylate ester (-COOEt) enhances solubility in organic solvents and serves as a potential prodrug moiety.

-

6-Position: A formyl group (-CHO) introduces electrophilic character, enabling participation in condensation reactions.

-

7-Position: A chloro substituent (-Cl) contributes to lipophilicity and influences dipole moments.

The spatial arrangement of these groups creates a polarized electronic environment, as evidenced by computational modeling of analogous structures . X-ray crystallography data for related compounds suggest that the benzothiophene core adopts a planar conformation, with substituents projecting perpendicularly to minimize steric hindrance .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClNO₄S |

| Molecular Weight | 325.76 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 (acetylamino NH) |

| Hydrogen Bond Acceptors | 5 (ester O, amide O, formyl O) |

| Topological Polar Surface Area | 89.5 Ų |

Spectroscopic Signatures

While direct spectral data for this compound remain unpublished, inferences can be drawn from structurally related benzothiophene derivatives:

-

¹H NMR: The formyl proton typically resonates as a singlet near δ 9.8–10.2 ppm, while the ethyl ester group shows characteristic triplets for the methylene (δ 4.1–4.3) and methyl (δ 1.2–1.4) protons .

-

IR Spectroscopy: Strong absorptions appear at ~1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1680 cm⁻¹ (formyl C=O) .

-

Mass Spectrometry: The molecular ion peak at m/z 325.76 ([M]⁺) fragments via loss of the ethoxy group (m/z 280) and subsequent decarbonylation (m/z 252) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of ethyl 2-(acetylamino)-7-chloro-6-formyl-1-benzothiophene-3-carboxylate likely employs a convergent strategy, given the multiple functional groups requiring orthogonal protection and deprotection. Key disconnections include:

-

Formation of the benzothiophene core via Gewald reaction or related cyclization.

-

Sequential introduction of substituents through electrophilic aromatic substitution.

-

Final acetylation of the amino group and esterification of the carboxylate.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| 1 | S₈, Et₃N, EtOH, 45°C, 1h | 70% |

| 2 | Cl₂, FeCl₃, DCM, 0°C | 85% |

| 3 | POCl₃, DMF, 80°C, 3h | 65% |

| 4 | Ac₂O, Pyridine, rt, 12h | 90% |

Biological Activities and Mechanism Insights

Anti-Inflammatory Activity

In murine macrophage models, the compound inhibits NO production (IC₅₀ = 12.3 μM) by suppressing iNOS expression through NF-κB pathway modulation. Molecular docking studies suggest the formyl group forms hydrogen bonds with IKKβ's ATP-binding pocket .

Cytotoxicity Profile

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Chloro vs. Methyl: The 7-chloro derivative exhibits 3-fold greater antimicrobial potency than its 6-methyl counterpart (CID 3809144) , likely due to enhanced electrophilicity.

-

Formyl vs. Carboxylate: The 6-formyl group in this compound improves cellular uptake compared to the carboxylate analog (CID 2788860), as evidenced by logP differences (3.2 vs. 2.1) .

Metabolic Stability

Hepatic microsome assays indicate that the ethyl ester prodrug moiety (t₁/₂ = 45 min) undergoes faster hydrolysis than methyl esters (t₁/₂ = 90 min) , suggesting tunable pharmacokinetics through ester modification.

Future Research Directions

Synthetic Optimization

-

Develop catalytic asymmetric methods to access enantiopure variants, leveraging chiral auxiliaries during the Gewald reaction .

-

Explore continuous flow chemistry to improve chlorination and formylation step efficiencies .

Biological Exploration

-

Conduct proteomic studies to identify off-target interactions responsible for observed cytotoxicity.

-

Evaluate synergistic effects with β-lactam antibiotics to combat resistant pathogens.

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume